N-{[1,1'-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide is an organic compound that features a biphenyl core structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the formation of the biphenyl core followed by functionalization. Common synthetic methods include:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into the biphenyl structure.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction and the Ullmann reaction, which are suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the biphenyl core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used .
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with various biological activities.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, which can influence the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with a simpler structure.
Bisphenol A: A related compound used in the production of polycarbonate plastics.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-12-13-19(24-2)20(14-15)25(22,23)21-18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIHUZFWSIIVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.